7-Hydroxy-1-methylindoline-2,3-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-hydroxy-1-methylindole-2,3-dione |
InChI |
InChI=1S/C9H7NO3/c1-10-7-5(8(12)9(10)13)3-2-4-6(7)11/h2-4,11H,1H3 |
InChI Key |
IIKRJQFRNNULPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2O)C(=O)C1=O |
Origin of Product |
United States |
**synthetic Strategies and Methodologies for 7 Hydroxy 1 Methylindoline 2,3 Dione and Its Analogues**
Retrosynthetic Analysis of the Chemical Compound
A retrosynthetic analysis of 7-Hydroxy-1-methylindoline-2,3-dione suggests several logical disconnections. The most straightforward approach involves two key steps: N-methylation and the formation of the heterocyclic ring.
N-Methylation: The bond between the indole (B1671886) nitrogen (N-1) and the methyl group can be disconnected. This suggests that this compound can be synthesized from a 7-hydroxyindoline-2,3-dione precursor via a methylation reaction.
Isatin (B1672199) Core Synthesis: The 7-hydroxyindoline-2,3-dione intermediate can be further disconnected through classical isatin synthesis pathways. This typically involves breaking the N1-C2 and C3-C3a bonds, leading back to a suitably substituted aniline precursor, such as 2-amino-3-hydroxy-toluene or a protected version like 2-amino-3-methoxyaniline. This aniline derivative would then be reacted with a two-carbon electrophile, such as chloral (B1216628) hydrate or an oxalyl chloride derivative, to construct the five-membered ring.
This analysis highlights that the primary challenge lies in the regioselective synthesis of the 7-substituted isatin core, as direct functionalization of the parent isatin molecule can lead to mixtures of products.
Classical Synthetic Routes to Indoline-2,3-dione Core Structures Relevant to the Chemical Compound
Several classical methods are well-established for the synthesis of the indoline-2,3-dione (isatin) core. These routes are adaptable for producing substituted derivatives, provided the correct starting aniline is used.
Sandmeyer Isatin Synthesis: This is one of the oldest and most widely used methods. biomedres.uschemicalbook.com It involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. irapa.orgsynarchive.com This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin. drugfuture.comnih.gov For the synthesis of a 7-hydroxy precursor, an aniline with a hydroxyl or protected hydroxyl (e.g., methoxy) group at the meta-position, such as 3-methoxyaniline, would be the required starting material. The strong acid-catalyzed cyclization proceeds via intramolecular electrophilic substitution. synarchive.commdpi.com
Stolle Isatin Synthesis: The Stolle synthesis is a versatile alternative, particularly for N-substituted isatins. chemicalbook.comnmc.gov.in This method involves the reaction of a primary or secondary aniline with oxalyl chloride to form a chlorooxalylanilide intermediate. dergipark.org.tr This intermediate is then cyclized using a Lewis acid catalyst, such as aluminum chloride or boron trifluoride, to afford the indoline-2,3-dione. biomedres.usdergipark.org.tr This route could potentially be used to construct the N-methylated backbone directly by starting with N-methyl-3-methoxyaniline. However, the harsh conditions of the Lewis acid-catalyzed cyclization can sometimes lead to low yields or undesired side reactions, depending on the substituents present.
Regioselective Functionalization Approaches for Hydroxyl and Methyl Groups in Indoline-2,3-diones
The specific placement of the hydroxyl and methyl groups is critical and requires regioselective synthetic strategies.
Direct, regioselective hydroxylation of the C-7 position of a pre-formed indoline-2,3-dione ring is synthetically challenging due to the presence of multiple reactive sites on the aromatic ring. The electron-withdrawing nature of the dicarbonyl system deactivates the ring, and electrophilic substitution, if it occurs, typically favors the C-5 position.
Therefore, the most effective and common strategy is to construct the isatin ring from an aniline precursor that already contains the desired oxygen functionality at the correct position. For the synthesis of 7-hydroxyindoline-2,3-dione, a starting material like m-aminophenol or a protected derivative (e.g., 3-methoxyaniline) would be employed in a classical route like the Sandmeyer synthesis. If a protected group like methoxy is used, a subsequent deprotection step (e.g., with BBr₃) would be required to reveal the free hydroxyl group. This precursor-based approach ensures unambiguous regiochemistry. While syntheses for other hydroxylated isatins, such as 5-hydroxyisatin, are documented, they similarly rely on starting with the appropriately substituted aminophenol. nih.gov
N-alkylation of the isatin core is a more straightforward transformation. The nitrogen atom at the 1-position is acidic and can be deprotonated with a suitable base to form an anion, which then acts as a nucleophile.
Classical Methods: Traditional approaches for N-methylation involve the use of highly reactive and toxic alkylating agents like methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. While effective, these reagents pose significant environmental and safety concerns.
Green Chemistry Approaches: More recently, dimethyl carbonate (DMC) has emerged as an environmentally friendly and non-toxic alternative for N-methylation. st-andrews.ac.ukresearchgate.net DMC is an attractive "green" reagent as it is biodegradable and safer to handle. st-andrews.ac.uk The reaction typically requires higher temperatures and the presence of a catalyst. Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective catalysts for this transformation, often providing high yields of the N-methylated product. acs.orgnih.gov The use of microwave irradiation can further accelerate the DBU-catalyzed methylation with DMC, reducing reaction times from days to minutes. acs.org
| Method | Methylating Agent | Catalyst/Base | Solvent | Temperature | Key Features |
| Classical | Methyl Iodide (CH₃I) | K₂CO₃, NaH | DMF | Room Temp. to 60 °C | High reactivity; toxic reagent. |
| Classical | Dimethyl Sulfate ((CH₃)₂SO₄) | K₂CO₃, NaOH | DMF, Acetone | Varies | High reactivity; highly toxic and corrosive. |
| Green | Dimethyl Carbonate (DMC) | DBU | Neat or Solvent | ~120-180 °C | Green reagent; requires catalyst and heat. acs.org |
| Green | Dimethyl Carbonate (DMC) | DABCO | Neat or Solvent | High Temp. | Green reagent; catalyst-dependent mechanism. st-andrews.ac.uknih.gov |
| Accelerated Green | Dimethyl Carbonate (DMC) | DBU / TBAI | N/A | Microwave | Rapid reaction times (minutes); high yields. acs.org |
Novel and Green Chemistry Approaches in the Synthesis of the Chemical Compound
Modern synthetic chemistry emphasizes the development of novel, efficient, and environmentally benign methodologies.
Catalysis plays a central role in the contemporary synthesis of isatin derivatives, offering milder conditions and novel reaction pathways.
Metal-Free Catalysis: A metal-free synthesis using an I₂–DMSO catalytic system has been developed to produce N-substituted isatins from 2-amino acetophenones. dergipark.org.trnih.gov This method proceeds via C-H bond activation and subsequent intramolecular cyclization. researchgate.net
Photocatalytic Oxidation: An environmentally benign method for synthesizing N-alkylated isatins involves the aerobic oxidation of corresponding N-alkylated indoles. This reaction uses molecular oxygen (O₂) as the oxidant and is facilitated by a photosensitizer, such as a dicyanopyrazine derivative (DPZ), under visible light. irapa.orgnih.gov
Palladium-Catalyzed Syntheses: Palladium catalysis offers powerful tools for constructing the indole and indoline (B122111) framework. nih.gov Methods such as the Larock indole synthesis, which involves the palladium-catalyzed annulation of an alkyne and an o-haloaniline, can be adapted for isatin synthesis. nih.gov More advanced strategies involve palladium-catalyzed intramolecular C-H activation or cyclization of pre-functionalized substrates to form the heterocyclic ring under relatively mild conditions. mdpi.comosti.gov These methods provide access to complex and highly substituted indoline structures.
These novel approaches, particularly those utilizing green reagents like O₂ or DMC and avoiding toxic metals, represent the forefront of sustainable synthesis for complex heterocyclic compounds like this compound.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This is attributed to the efficient and uniform heating of the reaction mixture. researchgate.net In the synthesis of heterocyclic compounds structurally related to this compound, microwave irradiation has proven highly effective.
For instance, the synthesis of novel 2-oxindole derivatives through the decarboxylative condensation of substituted isatins with malonic and cyanoacetic acids can be achieved with high yields (up to 98%) in just 5–10 minutes under microwave activation. mdpi.com Similarly, a one-step microwave-assisted protocol for synthesizing 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one resulted in a 98% yield. wjbphs.com The synthesis of various indole derivatives has also been optimized by exposing the neat mixture of reactants to microwave irradiation, resulting in excellent yields. mdpi.com Research comparing conventional and microwave methods for the synthesis of 1,2,3-triazole-based carbazole derivatives found that the microwave irradiation approach provided better yields (72–96%) in a significantly shorter time frame. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Related Heterocyclic Compounds
| Product Class | Method | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|
| Quinoline-fused 1,4-benzodiazepines | Microwave | 92-97% | Not specified | nih.gov |
| Quinoline-fused 1,4-benzodiazepines | Conventional | 62-65% | Not specified | nih.gov |
| 8-Hydroxyquinolines | Microwave | 72% | Not specified | nih.gov |
| 8-Hydroxyquinolines | Conventional | 34% | Not specified | nih.gov |
| 3-Hydroxy-2-oxindoles | Microwave | up to 98% | 5-10 min | mdpi.com |
| N-substituted 1,2,3-triazolylmethyl indoles | Microwave | 72-96% | Not specified | nih.gov |
Solvent-Free Reaction Conditions
Solvent-free, or "neat," reaction conditions represent a significant advancement in green chemistry, minimizing waste and avoiding the use of potentially hazardous solvents. This approach has been successfully applied to the synthesis of complex heterocyclic systems. A notable example is the green, three-component one-pot condensation synthesis of indenoquinolinone derivatives from aromatic aldehydes, an amine, and 1,3-indanedione. d-nb.info This reaction, catalyzed by iron(III) triflate, proceeds by heating the mixture at 90°C for 3-5 hours, affording the desired products in good to excellent yields ranging from 80% to 92%. d-nb.info Similarly, a facile tandem solvent-free one-pot multi-component reaction approach has been developed for the synthesis of triazolo-thiadiazinyl coumarin derivatives. researchgate.net These methodologies underscore the potential for developing solvent-free protocols for the synthesis of this compound.
Derivatization Strategies for the Chemical Compound
The isatin scaffold of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. Key positions for derivatization include the 7-hydroxy group, the C-2 and C-3 carbonyls, and the aromatic ring.
The hydroxyl group at the 7-position is a versatile handle for introducing a variety of functional groups. A common strategy involves its conversion to a more reactive intermediate. For example, in the synthesis of analogues of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic), a 7-hydroxy group on a similar tetrahydroisoquinoline core was converted to an aryl triflate intermediate using triflic anhydride. nih.gov This triflate was subsequently transformed into a benzonitrile via palladium-catalyzed cyanation and then carefully hydrolyzed to a benzamide, demonstrating a feasible pathway for replacing the hydroxyl group with other functionalities. nih.gov
The dicarbonyl functionality at the C-2 and C-3 positions of the indoline-2,3-dione core is highly reactive and central to many derivatization strategies. The C-3 carbonyl, being a ketone, is particularly susceptible to nucleophilic attack. An efficient method for derivatization involves the microwave-assisted decarboxylative condensation of substituted isatins with active methylene (B1212753) compounds like malonic acid and cyanoacetic acid. mdpi.com This reaction results in the formation of novel 3-hydroxy-2-oxindole derivatives, effectively transforming the C-3 keto group into a tertiary alcohol with a new carbon-carbon bond. mdpi.com
The isatin core is a valuable building block for constructing more complex, fused heterocyclic systems through cycloaddition and condensation reactions. Multi-component reactions are particularly powerful in this regard. A catalyst-free, one-pot, three-component protocol has been developed for the microwave-assisted synthesis of dihydropyrido[2,3-d]pyrimidines. nih.gov This reaction proceeds via a sequence of aldol condensation, Michael addition, and intramolecular addition of an amine to a carbonyl group. nih.gov
Furthermore, the classic Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions, is a fundamental condensation reaction for forming the indole nucleus itself. rsc.org The Huisgen [3+2] cycloaddition is another powerful tool, used for instance in the copper-catalyzed reaction of an azide with an alkyne to form a 1,2,3-triazole ring system, a strategy employed in creating complex indole derivatives. nih.gov
Yield Optimization and Purity Enhancement Techniques for the Chemical Compound
Achieving high yield and purity is critical in chemical synthesis. For this compound and its analogues, optimization often begins with the choice of synthetic methodology. As detailed in section 2.4.2, microwave-assisted synthesis frequently provides superior yields in shorter time frames compared to conventional heating. mdpi.comnih.govnih.gov Optimizing reaction conditions, such as temperature and reaction time, is also crucial; for example, the synthesis of 3,3′-methylenebis(substituted-4-hydroxyquinolin-2(1H)-ones) was optimized by heating at 70–80 °C for 10–12 hours to achieve yields of 70–87%. nih.gov
Following synthesis, purification is essential to isolate the target compound. Several standard and advanced techniques are employed:
Column Chromatography: This is a widely used method for purification. For instance, the crude product from a solvent-free synthesis of indenoquinolinones was chromatographed on silica gel. d-nb.info Similarly, a 90% yield of 3-(7-hydroxy-1-oxoisoindole-2-yl) piperidine-2, 6-dione was achieved after purification by silica gel column chromatography. patsnap.com
Recrystallization: This technique is effective for purifying solid products. Synthesized 1H-isoindole-1,3(2H)-dione derivatives were purified by recrystallization from solvents such as ethanol, or mixtures of ethanol and hexane or cyclohexane. mdpi.com
High-Performance Liquid Chromatography (HPLC): For challenging separations or to achieve very high purity, semi-preparative HPLC is often used. This method was employed in the purification of various methyl 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com
Flash Chromatography: A faster version of column chromatography, this was used to purify methyl 2-methyl-5-nitro-1H-indole-3-carboxylate. mdpi.com
Table 2: Purity Enhancement Techniques
| Technique | Application Example | Reference |
|---|---|---|
| Silica Gel Column Chromatography | Purification of 3-(7-hydroxy-1-oxoisoindole-2-yl) piperidine-2, 6-dione | patsnap.com |
| Recrystallization | Purification of 1H-isoindole-1,3(2H)-dione derivatives | mdpi.com |
| Semi-preparative HPLC | Purification of methyl 5,7-dichloro-2-methyl-1H-indole-3-carboxylate | mdpi.com |
**advanced Spectroscopic and Structural Elucidation Methodologies for the Chemical Compound**
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra would provide unambiguous confirmation of the structure of 7-Hydroxy-1-methylindoline-2,3-dione.
Proton (¹H) NMR Spectral Analysis Methodologies
The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Key expected signals would include:
A singlet for the N-methyl (N-CH₃) protons.
Signals corresponding to the aromatic protons on the benzene (B151609) ring. The substitution pattern (hydroxy at C7) would influence their chemical shifts and coupling patterns.
A signal for the hydroxyl (-OH) proton, which may be broad and its chemical shift can be dependent on the solvent and concentration.
For comparison, in the related compound N-methylisatin, the N-methyl protons typically appear as a singlet around 3.2-3.5 ppm. The aromatic protons show complex splitting patterns in the aromatic region (approx. 7.0-7.8 ppm). The introduction of a hydroxyl group at the C7 position would be expected to shift the signals of adjacent aromatic protons.
Carbon-13 (¹³C) NMR Spectral Analysis Methodologies
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, characteristic signals would include:
Resonances for the two carbonyl carbons (C2 and C3), typically found in the downfield region (158-185 ppm).
Signals for the aromatic carbons, with the carbon bearing the hydroxyl group (C7) showing a characteristic shift.
A signal for the N-methyl carbon (N-CH₃), usually appearing in the range of 25-30 ppm.
Data for analogous compounds, such as N,5-Dimethylindoline-2,3-dione, shows carbonyl carbons at approximately 183.6 and 158.3 ppm and an N-methyl carbon at 26.2 ppm. The presence of the C7-hydroxy group would significantly influence the chemical shifts of the aromatic carbons compared to this model.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Indoline-2,3-dione Derivatives
| Carbon Atom | N-methylisatin (Predicted) | 7-Methylisatin (Predicted) | This compound (Predicted) |
| C2 (C=O) | ~184 ppm | ~184 ppm | ~183 ppm |
| C3 (C=O) | ~159 ppm | ~159 ppm | ~158 ppm |
| C3a | ~118 ppm | ~119 ppm | ~115 ppm |
| C4 | ~125 ppm | ~125 ppm | ~110 ppm |
| C5 | ~139 ppm | ~138 ppm | ~125 ppm |
| C6 | ~124 ppm | ~126 ppm | ~112 ppm |
| C7 | ~111 ppm | ~118 ppm (C-CH3) | ~145 ppm (C-OH) |
| C7a | ~151 ppm | ~150 ppm | ~148 ppm |
| N-CH3 | ~26 ppm | - | ~27 ppm |
Note: The values in this table are predictive and based on data from structurally similar compounds. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons, particularly within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of each proton to its corresponding carbon.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is excellent for determining the molecular weight of a compound. For this compound (molecular formula C₉H₇NO₃), ESI-MS in positive ion mode would be expected to show a prominent signal for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to the molecular weight plus the mass of a proton.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of the molecule. An HRMS (ESI) analysis would be used to confirm the molecular formula C₉H₇NO₃ by matching the exact measured mass of the [M+H]⁺ ion to its calculated theoretical mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Fragmentation analysis via tandem MS (MS/MS) would reveal characteristic losses (e.g., loss of CO, CH₃) that further support the proposed structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the elucidation of molecular structures, offering insights into the functional groups present and the nature of electronic transitions within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of a molecule's functional groups. For this compound, the IR spectrum is expected to display several key absorption bands that confirm its structure. The primary functional groups include the vicinal carbonyl groups of the dione, the phenolic hydroxyl group, the N-methyl group, and the aromatic ring.
The most prominent features in the IR spectrum would be the strong stretching vibrations (ν) of the two carbonyl (C=O) groups in the five-membered ring. Typically, α-dicarbonyl compounds show symmetric and asymmetric stretching bands. The C3-ketone is expected to absorb at a higher wavenumber (around 1760-1740 cm⁻¹) compared to the C2-amide carbonyl (around 1745-1725 cm⁻¹). The N-methylation and conjugation with the aromatic ring influence the precise positions of these bands. The phenolic hydroxyl (O-H) group would exhibit a broad absorption band in the region of 3500-3200 cm⁻¹, with its broadness resulting from intermolecular hydrogen bonding. A sharp band corresponding to the aromatic C-H stretch would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the N-methyl group would be observed just below 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching (broad) | 3500 - 3200 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (N-CH₃) | Stretching | 3000 - 2850 |
| C=O (Ketone, C3) | Stretching | 1760 - 1740 |
| C=O (Amide, C2) | Stretching | 1745 - 1725 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-O (Phenol) | Stretching | 1260 - 1180 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by its chromophores: the conjugated system of the benzene ring fused to the α-dicarbonyl moiety. The parent compound, isatin (B1672199) (1H-indole-2,3-dione), typically shows an absorption maximum between 260 nm and 350 nm, corresponding to a π → π* transition of the aromatic system. A weaker, longer-wavelength absorption band between 350 nm and 600 nm is also observed, which is attributed to the n → π* transition of the carbonyl groups and potential intramolecular charge transfer.
For this compound, the presence of the hydroxyl group (an auxochrome) on the aromatic ring is expected to cause a bathochromic (red) shift in the π → π* transition compared to unsubstituted isatin, due to its electron-donating effect. The solvent polarity can also significantly influence the position and intensity of these absorption bands.
| Electronic Transition | Chromophore | Expected Wavelength Range (λₘₐₓ) |
|---|---|---|
| π → π | Aromatic ring and conjugated system | ~270 - 360 nm |
| n → π | Carbonyl groups (C=O) | ~360 - 550 nm |
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. Furthermore, it reveals how molecules pack in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding and π-stacking, which govern the material's bulk properties.
While specific crystal structure data for this compound is not available, analysis of closely related indoline-2,3-dione derivatives provides a clear indication of the type of structural information that would be obtained. For instance, the analysis would confirm the planarity of the fused ring system. The key structural parameters to be determined would include the C=O, C-N, C-C, and C-O bond lengths, as well as the bond angles within the bicyclic core.
A crucial aspect of the structural analysis would be the characterization of intermolecular hydrogen bonds formed by the 7-hydroxy group. This group can act as a hydrogen bond donor, potentially interacting with the carbonyl oxygen atoms of neighboring molecules to form chains or more complex three-dimensional networks in the crystal lattice. The N-methyl group precludes the N
**theoretical and Computational Investigations of 7 Hydroxy 1 Methylindoline 2,3 Dione**
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule. These methods solve the Schrödinger equation, or its density-functional-based equivalent, to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure of molecules with high accuracy. By optimizing the geometry of 7-Hydroxy-1-methylindoline-2,3-dione, DFT calculations can determine its most stable conformation (ground state). These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For the indoline-2,3-dione core, DFT studies on similar structures have been performed using functionals like B3LYP combined with basis sets such as 6-311+G, which are known to yield reliable geometric parameters that correlate well with experimental data from X-ray crystallography. The planarity of the core ring system and the orientation of the hydroxyl and methyl substituents are key parameters determined through this process.
Table 1: Predicted Geometrical Parameters of Indoline-2,3-dione Core (Illustrative) Note: This table is illustrative of typical parameters for the core structure. Specific values for this compound would require dedicated DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (Position 2) | ~1.22 Å |
| Bond Length | C=O (Position 3) | ~1.21 Å |
| Bond Length | N1-C2 | ~1.38 Å |
| Bond Length | C3a-C7a | ~1.39 Å |
| Bond Angle | C7a-N1-C2 | ~110° |
| Bond Angle | N1-C2-C3 | ~107° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial frontier orbitals that dictate a molecule's reactivity. The HOMO is the region with the highest probability of donating an electron, while the LUMO is the region most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of chemical reactivity and kinetic stability.
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. DFT calculations can precisely compute the energies of these orbitals. For aromatic and heterocyclic compounds, this energy gap often falls within a range that reflects their potential for charge transfer interactions within the molecule. Analysis of the spatial distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks, respectively.
Table 2: Quantum Chemical Reactivity Descriptors (Illustrative) Note: The values presented are for illustrative purposes to show typical outputs of DFT calculations for similar heterocyclic compounds.
| Parameter | Symbol | Formula | Typical Value (eV) |
| HOMO Energy | EHOMO | - | ~ -6.3 |
| LUMO Energy | ELUMO | - | ~ -1.8 |
| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.5 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~ 2.25 |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | ~ 4.05 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can reveal its conformational flexibility and how it interacts with its environment, particularly with solvent molecules like water. By simulating the molecule for nanoseconds or longer, researchers can observe rotational movements around single bonds and the stability of different conformers. When studying the interaction of the compound with a biological target, such as a protein, MD simulations can assess the stability of the ligand-protein complex. Key parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the stability of the binding pose and the flexibility of different parts of the molecule and protein.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Quantum chemical calculations, particularly DFT, can accurately predict various spectroscopic properties of molecules. Theoretical calculations of Infrared (IR) spectra help in assigning vibrational frequencies to specific functional groups, such as the C=O stretches of the dione, the O-H stretch of the hydroxyl group, and the C-N vibrations of the indoline (B122111) ring. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions responsible for UV-Vis absorption, providing insights into the molecule's chromophores and how electronic structure influences its color and light-absorbing properties.
In Silico Screening and Molecular Docking Studies with Biological Targets
In silico techniques like molecular docking are essential in modern drug discovery to predict how a small molecule (ligand) might bind to a macromolecular target, typically a protein. These methods are used to screen large libraries of compounds and prioritize candidates for experimental testing.
Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site to form a stable complex. The process involves placing the ligand in various conformations within the binding pocket and using a scoring function to estimate the binding affinity, often expressed as a binding energy (kcal/mol). For this compound, docking studies could explore its potential to inhibit various enzymes or block receptors. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds (e.g., with the hydroxyl or carbonyl groups), hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. Identifying these key interactions is crucial for understanding the mechanism of action and for designing more potent derivatives.
Binding Affinity Estimation Methodologies
Estimating the binding affinity between a ligand, such as this compound, and a biological target is a cornerstone of computational drug discovery. mdpi.com Various methodologies are employed to predict the strength of this interaction, typically expressed as the binding free energy. A lower binding free energy value indicates a stronger and more stable interaction between the ligand and its receptor. walisongo.ac.idnih.gov These computational approaches range from rapid screening methods to more rigorous, computationally intensive calculations.
Molecular Docking: This is one of the most widely used techniques to predict the binding mode and affinity of a ligand within the active site of a protein. mdpi.comnih.gov The process involves two main steps: sampling possible conformations of the ligand in the binding site and then "scoring" these conformations to estimate the binding affinity. mdpi.com Scoring functions are mathematical models that approximate the binding free energy. For derivatives of indoline-2,3-dione, molecular docking has been utilized to identify potential inhibitors for enzymes like α-glucosidase and α-amylase by determining their binding affinity and interactions with active site residues. nih.gov The stability of the ligand's conformation, often optimized through energy minimization using force fields like Merck Molecular Force Field 94 (MMFF94), is a critical precursor to the docking process. walisongo.ac.id
End-Point Free Energy Methods: These methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), offer a more accurate estimation of binding free energy than standard docking scores. researchgate.net These calculations are typically performed on snapshots taken from molecular dynamics (MD) simulations of the protein-ligand complex. The binding free energy is calculated by summing the molecular mechanics energies, solvation free energies (polar and non-polar), and subtracting the entropic contribution. nih.govresearchgate.net
Alchemical Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered the most accurate and rigorous for calculating relative binding affinities between a series of similar ligands. researchgate.net These techniques simulate a non-physical "alchemical" transformation of one ligand into another while it is bound to the protein and also in solution. The difference between the free energy of these two transformations provides the relative binding affinity. While computationally expensive, these methods can yield results with an accuracy that closely matches experimental data. researchgate.net
| Methodology | Principle | Typical Application | Relative Computational Cost |
|---|---|---|---|
| Molecular Docking | Predicts ligand conformation and estimates binding strength using scoring functions. mdpi.com | Virtual screening of large compound libraries, initial binding mode prediction. nih.gov | Low |
| MM/PBSA & MM/GBSA | Calculates binding free energy from MD simulation snapshots, considering solvation effects. researchgate.net | Ranking of docked compounds, refinement of binding affinity estimates. nih.gov | Medium |
| Alchemical Methods (FEP, TI) | Calculates relative binding free energies by simulating the transformation of one ligand into another. researchgate.net | Lead optimization, predicting the effect of small chemical modifications on affinity. | High |
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the synthesis of complex molecules derived from the indoline-2,3-dione scaffold. researchgate.net These studies can map the entire reaction pathway, identify intermediate structures, and, most importantly, characterize the transition states that govern the reaction rate.
Density Functional Theory (DFT): DFT is a quantum mechanical method widely used to investigate reaction mechanisms. mdpi.comresearchgate.net It provides a good balance between accuracy and computational cost for studying the electronic structure of molecules. By calculating the potential energy surface of a reaction, DFT can be used to locate the minimum energy structures corresponding to reactants, products, and intermediates, as well as the saddle points corresponding to transition states. pku.edu.cn For instance, DFT has been employed to study the different proposed mechanisms for cycloaddition reactions, determining which pathway is more favorable by comparing the energy barriers of each step. mdpi.com
Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. Identifying the geometry and energy of the transition state is crucial for understanding reaction kinetics. Computational programs can search for transition state structures and calculate their vibrational frequencies to confirm that they are true saddle points (i.e., having exactly one imaginary frequency). researchgate.net The calculated energy difference between the reactants and the transition state gives the activation energy (ΔG‡), a key parameter in determining the reaction rate.
Intrinsic Reaction Coordinate (IRC): Once a transition state is located, an IRC calculation is often performed. researchgate.net This calculation maps the minimum energy path connecting the transition state downhill to the reactants on one side and the products on the other, thereby confirming that the identified transition state correctly links the desired species in the reaction mechanism. researchgate.net
| Reaction Pathway | Description | Calculated Activation Free Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway A | Concerted [3+2] cycloaddition. mdpi.com | 25.0 | Less Favorable |
| Pathway B | Stepwise mechanism via zwitterionic intermediate. pku.edu.cn | 21.7 | More Favorable |
| Pathway C | [4+2] cycloaddition followed by a researchgate.netnih.gov-vinyl shift. pku.edu.cn | 16.6 | Most Favorable |
Note: The data presented are hypothetical and for illustrative purposes to demonstrate how computational results are typically reported for reaction mechanism studies on related heterocyclic systems. mdpi.compku.edu.cn
**mechanistic Biological Investigations of 7 Hydroxy 1 Methylindoline 2,3 Dione and Its Analogues**
In Vitro Enzyme Inhibition Studies and Mechanism Elucidation
The isatin (B1672199) scaffold has proven to be a versatile template for the development of potent enzyme inhibitors. In vitro enzymatic assays are fundamental in identifying specific protein targets and quantifying the inhibitory potency of isatin analogues.
A diverse array of enzymes has been identified as targets for isatin and its derivatives, reflecting the broad spectrum of biological activities attributed to this class of compounds. The identification process typically involves screening against panels of purified enzymes or using computational methods like molecular docking to predict potential interactions.
Key enzyme families targeted by isatin analogues include:
Protein Kinases: This is one of the most significant target classes. Derivatives of isatin are known to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Indirubin, formed from isatin dimerization, and its derivatives are potent inhibitors of CDKs. nih.gov Other targeted kinases include Glycogen Synthase Kinase-3β (GSK-3β), mitogen-activated protein kinases (MAPK), and various receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are implicated in angiogenesis and cancer progression. nih.govfrontiersin.org
Proteases: Isatin analogues have been shown to inhibit viral and parasitic proteases. For instance, N-substituted isatin derivatives are active against the SARS coronavirus 3CL protease and parasitic cysteine proteases such as cruzain and falcipain-2. nih.gov Additionally, isatin sulfonamides have been identified as specific inhibitors of caspases, particularly caspase-3 and caspase-7, which are key executioner enzymes in apoptosis. nih.gov
Monoamine Oxidase (MAO): Isatin itself was first identified as an endogenous inhibitor of MAO, an enzyme critical for the metabolism of neurotransmitters. nih.gov Both MAO-A and MAO-B are inhibited by isatin and its derivatives.
Other Enzymes: Various other enzymes are also targeted. Analogues have shown inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. researchgate.net Fatty Acid Amide Hydrolase (FAAH) is another validated target. researchgate.net Furthermore, isatin derivatives have been developed as inhibitors of aldehyde dehydrogenases (ALDHs), which are implicated in cancer cell resistance.
Validation of these targets often involves synthesizing a series of analogues and establishing a structure-activity relationship (SAR). Molecular docking studies are frequently employed to predict the binding modes of these inhibitors within the enzyme's active site, guiding further lead optimization. mdpi.commdpi.com
| Enzyme/Enzyme Family | Example Isatin Analogue | Significance of Target | Citation |
|---|---|---|---|
| Cyclin-Dependent Kinases (CDKs) | Indirubin derivatives | Cell Cycle Regulation | nih.gov |
| Glycogen Synthase Kinase-3β (GSK-3β) | N-alkyl isatin derivatives | Signaling, Neurodegenerative Diseases | nih.gov |
| Caspases (e.g., Caspase-3, -7) | 5-nitroisatin, Isatin sulfonamides | Apoptosis | nih.gov |
| Monoamine Oxidase (MAO) | Isatin | Neurotransmitter Metabolism | nih.gov |
| Aldehyde Dehydrogenases (ALDH) | Isatin-indazole pharmacophores | Cancer Stemness, Drug Resistance | mdpi.com |
| α-Glucosidase / α-Amylase | Indoline-2,3-dione-based benzene (B151609) sulfonamides | Carbohydrate Metabolism, Diabetes | researchgate.net |
| Fatty Acid Amide Hydrolase (FAAH) | (Z)-3-((1H-benzo[d]imidazol-2-yl)imino)-1-allylindolin-2-one | Endocannabinoid Signaling | researchgate.net |
| Receptor Tyrosine Kinases (VEGFR, PDGFR) | Sunitinib (isatin-based drug) | Angiogenesis, Cancer | nih.govfrontiersin.org |
Understanding the kinetics of enzyme inhibition is crucial for elucidating the mechanism of action. Kinetic analyses determine parameters such as the inhibitor concentration that causes 50% inhibition (IC50) and the inhibition constant (Ki), which reflects the binding affinity of the inhibitor for the enzyme. These studies also reveal the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
For example, a lead optimization study of indoline-2,3-dione derivatives targeting fatty acid amide hydrolase (FAAH) identified a competitive and reversible inhibitor with a Ki value of 5 nM. researchgate.net This indicates that the inhibitor competes with the natural substrate for binding to the enzyme's active site. In another study, N-alkyl isatin derivatives were found to be effective against the GSK-3β enzyme with IC50 values in the sub-micromolar range. nih.gov
The determination of these kinetic parameters typically involves measuring enzyme activity at various substrate and inhibitor concentrations. The data are often visualized using methods like Lineweaver-Burk plots to diagnose the inhibition mechanism. mdpi.com Slow-binding inhibition, where the equilibrium between the enzyme and inhibitor is not established instantaneously, has also been observed and requires more complex kinetic analysis based on the reaction progress curve. nih.gov
| Isatin Analogue | Target Enzyme | IC50 Value | Ki Value | Mode of Inhibition | Citation |
|---|---|---|---|---|---|
| Compound 11 (Isatin-benzimidazole) | FAAH | 6.7 nM | 5 nM | Competitive, Reversible | researchgate.net |
| N-alkyl isatin 2b | GSK-3β | 0.4612 µM | Not Reported | Not Reported | nih.gov |
| Isatin sulfonamide (SB-281277) | Caspase-3 | Not Reported | 15 nM | Not Reported | nih.gov |
| Isatin sulfonamide (SB-281277) | Caspase-7 | Not Reported | 47 nM | Not Reported | nih.gov |
| Analogue 11 (Indoline-2,3-dione-sulfonamide) | α-glucosidase | 0.90 µM | Not Reported | Not Reported | researchgate.net |
| Analogue 11 (Indoline-2,3-dione-sulfonamide) | α-amylase | 1.10 µM | Not Reported | Not Reported | researchgate.net |
Cellular Pathway Modulation and Signal Transduction Studies
Beyond direct enzyme inhibition, it is essential to understand how these molecular interactions translate into cellular responses. Cell-based assays are used to investigate the modulation of signaling pathways that govern processes like cell proliferation, survival, and apoptosis.
While many isatin derivatives target intracellular enzymes, some analogues have been shown to interact with cell surface receptors, thereby initiating or blocking signaling cascades.
Receptor Tyrosine Kinases (RTKs): The isatin core is central to several multi-kinase inhibitor drugs, such as Sunitinib, which target RTKs including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). nih.govfrontiersin.org By inhibiting these receptors on the cell surface, these compounds block downstream signaling essential for angiogenesis and tumor growth.
Natriuretic Peptide Receptors (NPRs): Isatin has been identified as an antagonist of natriuretic peptide receptor-A (NPR-A), a guanylyl cyclase-coupled receptor. nih.gov By blocking NPR-A signaling, isatin can inhibit the production of the second messenger cGMP. nih.gov
Sigma (σ) Receptors: Certain isatin derivatives have been described as multitarget agents that interact with σ2 receptors, which are implicated in the regulation of cell survival and proliferation in cancer cells. nih.gov
Direct binding studies for 7-Hydroxy-1-methylindoline-2,3-dione itself to specific cellular receptors are not widely documented, but the broader class of isatin compounds demonstrates clear interactions with key cell surface and intracellular receptors.
The inhibition of upstream targets like kinases or receptors by isatin derivatives triggers changes in downstream signaling pathways, which can be monitored in cell-based assays.
Apoptosis Pathways: A common outcome of treatment with isatin derivatives in cancer cell lines is the induction of apoptosis. Mechanistic studies have shown this often occurs via the mitochondrial (intrinsic) pathway. mdpi.com For instance, isatin treatment in MCF-7 breast cancer cells leads to a decrease in the anti-apoptotic protein Bcl-2 and a reduced Bcl-2/Bax ratio, resulting in mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3. spandidos-publications.comnih.gov Annexin-V/PI staining assays are routinely used to quantify the extent of apoptosis induced by these compounds. mdpi.commdpi.com
MAPK/ERK and PI3K/Akt Pathways: These are critical pro-survival signaling pathways that are frequently dysregulated in cancer. An isatin derivative known as 5-61 was found to inhibit tumor angiogenesis by interrupting the auto-phosphorylation of key signaling proteins in the PI3K/Akt/mTOR and MAPK/ERK pathways downstream of VEGF. researchgate.net Similarly, other analogues have been shown to affect the JNK signaling pathway, another branch of the MAPK cascade. nih.gov
Cell Cycle Regulation: By inhibiting CDKs, isatin derivatives can cause cell cycle arrest. Some compounds have been shown to downregulate CDK1, a key regulator of the G2/M transition, and upregulate the tumor suppressor p53, leading to a halt in cell proliferation. nih.gov
These signaling effects are typically analyzed using techniques like Western blotting to measure changes in protein phosphorylation and expression levels within the targeted cascades.
Molecular Target Identification and Validation Approaches
The identification and validation of molecular targets for this compound and its analogues is a multi-faceted process that integrates computational, biochemical, and cellular methods.
The initial step often involves the synthesis of a library of related compounds to explore the structure-activity relationship (SAR). mdpi.com Substitutions at the N-1, C-5, and C-7 positions of the isatin core are commonly explored to enhance potency and selectivity. nih.govmdpi.com
In silico approaches, such as molecular docking, are used to screen these virtual libraries against known protein structures to predict binding affinities and poses, thereby prioritizing compounds for synthesis and testing. researchgate.netmdpi.com
Biochemical validation is achieved through in vitro enzyme inhibition assays, as detailed in section 6.1. These assays confirm direct interaction with the purified target protein and provide quantitative measures of inhibitory potency (IC50, Ki). researchgate.net
Finally, cellular validation is performed using cell-based assays. These experiments confirm that the compound engages its target in a complex biological environment and produces a desired physiological outcome, such as apoptosis, cell cycle arrest, or inhibition of a specific signaling pathway. spandidos-publications.comnih.gov For example, after identifying an isatin derivative as a potent FAAH inhibitor in vitro, its efficacy can be validated by demonstrating high blood-brain permeability and a lack of neurotoxicity in cellular models. researchgate.net This integrated approach, from computational prediction to cellular validation, is essential for confirming the molecular targets and mechanisms of action for this versatile class of compounds.
Affinity Chromatography and Pull-Down Assays
Affinity chromatography and pull-down assays are powerful techniques used to identify and isolate specific protein targets that interact with a small molecule. In the context of isatin derivatives, these methods would be instrumental in elucidating their mechanism of action by identifying the cellular proteins they bind to. This approach involves immobilizing the isatin analogue onto a solid support, such as beads, and incubating it with a cell lysate. Proteins that bind to the compound are then selectively eluted and identified, often through mass spectrometry.
While specific affinity chromatography or pull-down assay data for this compound is not currently available in the reviewed literature, this methodology is a standard approach for target identification of novel bioactive compounds.
Proteomic and Metabolomic Profiling in Response to the Chemical Compound
Proteomic and metabolomic profiling are comprehensive approaches to understand the global changes in protein and metabolite levels within a biological system upon treatment with a compound. These techniques can reveal the pathways and cellular processes affected by isatin analogues, offering clues about their mechanism of action.
Currently, specific proteomic and metabolomic studies on cells or tissues treated with this compound have not been reported in the available scientific literature. Such studies on related isatin derivatives would be valuable to map the cellular response to this class of compounds.
Investigation of Anti-Microbial Mechanisms (e.g., anti-bacterial, anti-fungal, anti-viral)
Isatin and its derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.goveurekaselect.comresearchgate.netresearchgate.net The versatility of the isatin scaffold allows for modifications that can enhance potency and selectivity against various microbial pathogens. nih.govnih.gov
Inhibition of Essential Microbial Enzymes or Pathways
A key antimicrobial mechanism of isatin derivatives involves the inhibition of essential microbial enzymes. For instance, some isatin derivatives have been designed to target bacterial peptidoglycan glycosyltransferase (PGT), an enzyme crucial for cell wall synthesis. nih.gov Inhibition of this enzyme disrupts the integrity of the bacterial cell wall, leading to cell death. nih.govnih.gov Studies have shown that modifications at the N-1, C-3, and C-5 positions of the isatin scaffold can significantly impact the inhibitory activity against enzymes like E. coli PBP 1b. nih.gov
Some isatin-based compounds have also been investigated as inhibitors of other critical microbial enzymes, such as those involved in viral replication. For example, certain isatin derivatives have shown inhibitory activity against the SARS coronavirus 3CL protease. nih.gov
Table 1: Examples of Isatin Analogues and their Microbial Enzyme Inhibition
| Isatin Analogue Class | Target Enzyme/Pathway | Target Organism | Reference |
|---|---|---|---|
| Substituted Isatins | Peptidoglycan Glycosyltransferase (PBP 1b) | E. coli, S. aureus, MRSA | nih.gov |
| Isatin Hybrids | SARS Coronavirus 3CL Protease | SARS Coronavirus | nih.gov |
| Isatin-Thiazole Derivatives | Tyrosyl-tRNA Synthetase (TyrRS) | S. aureus, E. coli | nih.gov |
Disruption of Microbial Biofilm Formation
Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which provides protection against antibiotics and host immune responses. Several isatin derivatives have been shown to interfere with biofilm formation, a crucial virulence factor for many pathogenic bacteria. nih.govlongwood.edulongwood.edu
Isatin itself, being an oxidized form of indole (B1671886), a known quorum sensing molecule, is thought to regulate biofilm formation in bacteria like E. coli. longwood.edulongwood.edu Studies on isatin-quinoline conjugates have demonstrated their ability to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com The mechanism of action is believed to involve the disruption of the bacterial cell membrane. nih.gov
Table 2: Effect of Isatin Derivatives on Biofilm Formation
| Isatin Derivative Class | Target Organism | Effect on Biofilm | Reference |
|---|---|---|---|
| Isatin | E. coli | Inhibition | longwood.edu |
| Isatin-Quinoline Conjugates | MRSA | Inhibition | nih.govmdpi.com |
| Isatin-Thiazole Derivatives | MRSA, E. coli | Inhibition and Disruption | nih.gov |
| Isatin 3-Hydrazone Derivatives | E. coli, P. aeruginosa, S. aureus | Inhibition or Promotion (compound-dependent) | longwood.edu |
Antioxidant and Radical Scavenging Mechanisms
Several studies have highlighted the antioxidant and free radical scavenging properties of isatin and its derivatives. nih.govnih.govresearchgate.netpkheartjournal.comresearchgate.netresearchgate.netnih.govpensoft.netjneonatalsurg.com The isatin scaffold, particularly the lactam ring with its N-H and C=O moieties, is believed to contribute to these properties. pkheartjournal.com The mechanism of antioxidant action is primarily attributed to the ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical and hydrogen peroxide. researchgate.net
The antioxidant activity of isatin derivatives can be influenced by the nature and position of substituents on the isatin ring. pkheartjournal.com For example, some studies suggest that electron-withdrawing groups can enhance radical scavenging activity. pkheartjournal.com
Table 3: Antioxidant Activity of Isatin and its Derivatives
| Compound/Derivative Class | Assay | Finding | Reference |
|---|---|---|---|
| Isatin | Lipid Peroxidation Inhibition | Showed radical scavenging activity with an EC50 of 72.80 μg/ml. nih.gov | nih.gov |
| N-substituted Isatin Derivatives | H2O2-induced Apoptosis in PC12 cells | N-ethyl isatin showed a 69.7% protective effect. nih.gov | nih.gov |
| Isatin-5-Sulphonamide Derivatives | DPPH and H2O2 Radical Scavenging | Showed dose-dependent scavenging activity. researchgate.net | researchgate.net |
| Isatin-gallate Hybrids | DPPH Radical Scavenging | Compound with a methoxy group at position 5 showed high activity. pensoft.net | pensoft.net |
Autophagy and Apoptosis Pathway Induction Mechanisms in Cell Lines
Isatin derivatives have been extensively studied for their anticancer properties, which are often mediated through the induction of autophagy and apoptosis in cancer cells. nih.govdaneshyari.comfrontiersin.orgnih.govresearchgate.netspandidos-publications.comtandfonline.com
Apoptosis Induction: The induction of apoptosis by isatin and its analogues often involves the intrinsic mitochondrial pathway. researchgate.netspandidos-publications.com This is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, particularly caspase-9 and caspase-3. spandidos-publications.com The activation of caspase-3 leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. spandidos-publications.com Some isatin derivatives have also been shown to modulate the expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins. frontiersin.org
Autophagy Induction: Certain isatin Schiff base derivatives have been identified as potent autophagy inducers. nih.gov The mechanism of autophagy induction by these compounds can involve the inhibition of the PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and proliferation. nih.gov By blocking this pathway, these isatin derivatives can trigger autophagic cell death in cancer cells. nih.gov
Table 4: Mechanisms of Apoptosis and Autophagy Induction by Isatin Derivatives
| Isatin Derivative Class | Cell Line | Mechanism | Reference |
|---|---|---|---|
| Isatin | MCF-7 (Breast Cancer) | Induction of apoptosis via the mitochondrial pathway (caspase-9 and -3 activation). spandidos-publications.com | spandidos-publications.com |
| Halogenated Isatin Derivatives | MCF-7 (Breast Cancer) | Induction of apoptosis through the intrinsic mitochondrial pathway. researchgate.net | researchgate.net |
| Isatin Schiff Bases | Various Cancer Cells | Induction of autophagy by blocking the PI3K/AKT/mTOR pathway. nih.gov | nih.gov |
| Nickel(II) bis(isatin thiosemicarbazone) | IM-9 (Myeloma) | Induction of apoptosis through the mitochondrial signaling pathway and G0/G1 cell cycle arrest. frontiersin.org | frontiersin.org |
DNA and RNA Interaction Studies
While direct experimental data on the interaction of this compound with DNA and RNA is not extensively documented in publicly available research, the broader class of isatin analogues has been the subject of numerous studies to elucidate their mechanisms of action, which often involve direct or indirect interactions with nucleic acids. The isatin scaffold is a key component in many compounds with demonstrated anticancer and antiviral properties, activities that are frequently linked to DNA binding or interference with nucleic acid metabolism. nih.gov
Research into various isatin derivatives has shown that these molecules can bind to DNA through different modes, including intercalation and groove binding. nih.govnih.gov Such interactions can lead to conformational changes in the DNA structure, potentially inhibiting the processes of replication and transcription, and ultimately leading to cell death in cancer cells.
A study on a series of novel s-triazine-isatin hybrids revealed strong DNA-binding affinity. nih.gov The investigation, conducted under physiological pH, utilized UV-vis absorption spectroscopy to observe the interactions with salmon sperm DNA (SS-DNA). The results indicated a groove-binding mode of interaction, characterized by shifts in absorption and intensity upon the addition of DNA. nih.gov For one of the more potent compounds in the series, a 3-trifluoromethyl-substituted derivative (7f), a spontaneous binding process was confirmed by a negative Gibbs free energy change. nih.gov Molecular docking studies further supported these experimental findings, suggesting that the interactions are stabilized by hydrophobic forces and hydrogen bonding within the AT-rich regions of the DNA grooves. nih.gov
Table 1: DNA Interaction Parameters for an s-triazine-isatin Hybrid Analogue (7f)
| Parameter | Value | Method |
|---|---|---|
| Binding Constant (Kb) | 2.1 x 105 M-1 | UV-vis Spectroscopy |
| Gibbs Free Energy (ΔG) | -34.1 kJ mol-1 | Calculation |
| Docking Score | -10.3 kcal mol-1 | Molecular Docking |
Data from a study on s-triazine-isatin hybrids, which are analogues of this compound. nih.gov
In a similar vein, newly synthesized imidazolidine and thiazolidine-based isatin derivatives have been investigated for their DNA binding and anticancer potential. nih.gov These studies also employed UV-visible spectrophotometry to assess the interactions with double-stranded DNA (ds-DNA). The binding parameters, including the binding constant (Kb) and free energy change (ΔG), suggested a spontaneous and significant binding of these derivatives to DNA. nih.gov
Table 2: DNA Binding Parameters for Imidazolidine and Thiazolidine-Based Isatin Analogues
| Compound | Binding Constant (Kb) (M-1) | Free Energy Change (ΔG) (kJ mol-1) |
|---|---|---|
| IST-02 (Imidazolidine-based) | 3.56 x 104 | -25.96 |
| IST-04 (Thiazolidine-based) | 2.13 x 104 | -24.71 |
Data for isatin analogues, providing insight into potential interactions of related compounds. nih.gov
Beyond direct DNA binding, the biological activities of isatin analogues can also be mediated through interactions with proteins that regulate DNA and RNA function. For instance, some isatin derivatives have been shown to inhibit enzymes involved in DNA replication and repair. nih.gov
Furthermore, the potential for isatin derivatives to interact with RNA has also been explored, particularly in the context of antiviral research. A number of in silico studies have evaluated the binding of isatin-based compounds to the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus. nih.govresearchgate.net These computational analyses have identified several isatin-based derivatives as potential inhibitors of this crucial viral enzyme, with favorable binding energies and inhibitory constants (Ki). nih.gov Molecular dynamics simulations have further suggested that the complexes formed between these isatin derivatives and the RdRp enzyme are stable. nih.gov These findings highlight the potential for the isatin scaffold to serve as a basis for the development of agents that target viral RNA and its associated enzymes.
While these studies on analogues provide valuable insights into the potential mechanisms of action, it is important to note that the specific interactions of this compound with DNA and RNA would need to be confirmed through direct experimental investigation. The electronic and steric properties conferred by the 7-hydroxy and 1-methyl substitutions on the indoline-2,3-dione core would likely influence its binding affinity and mode of interaction with nucleic acids.
**structure Activity Relationship Sar and Structure Property Relationship Spr Studies of the Chemical Compound**
Systematic Modification of the 7-Hydroxy Group and its Impact on Activity
The position and nature of substituents on the aromatic ring of the isatin (B1672199) scaffold are significant determinants of biological activity. Specifically, the hydroxyl (-OH) group at the C-7 position is a key feature. Research on various isatin analogues has shown that substitutions at the fifth, sixth, and seventh positions of the aromatic ring can enhance its inhibitory activity against certain enzymes, such as monoamine oxidase (MAO). acs.org
Effects of Substitutions on the Indoline-2,3-dione Ring System on Biological Interactions
Substitutions on the indoline-2,3-dione ring system profoundly influence the biological interactions of the resulting compounds. SAR studies have revealed that the introduction of electron-withdrawing groups, such as halogens, can improve activity. nih.gov For instance, 5-halogenation has been shown to cause a marked enhancement in the anti-bacterial activity of isatin derivatives. nih.gov
The nature and position of these substituents can dictate the compound's potency and selectivity. For example, in a series of isatin-based inhibitors of α-glucosidase and α-amylase, analogues with chloro (-Cl) and nitro (-NO2) groups on the isatin ring showed varied inhibitory profiles. nih.gov The decline in activity upon replacing these groups highlights their importance for interaction with the active site of the enzymes. nih.gov Computational studies on CDK2 inhibitors showed that modifications at positions 5 and 6 were most favorable for increasing binding affinity, while modifications at position 7 were least effective. mdpi.com This indicates that while the 7-hydroxy group is important, other positions on the ring also offer opportunities for significant activity modulation.
Role of the N-Methyl Group in Modulating Activity and Binding Affinity
The substituent at the N-1 position of the isatin core is a critical modulator of biological activity. The presence of a methyl group, as in 7-Hydroxy-1-methylindoline-2,3-dione, differentiates it from its N-unsubstituted counterpart. This N-methylation can significantly impact binding affinity and selectivity for certain targets. For example, studies on MAO inhibitors have shown that an N-methyl group can increase affinity toward MAO-B. acs.org
In other contexts, such as anticancer activity, substituents at the N-1 position also play a crucial role. Research on 1,5-disubstituted indolin-2,3-diones indicated that compounds with a benzyl (B1604629) substituent at the N-1 position had more potent antiproliferative activity than those with other groups. nih.gov Furthermore, N-alkylation is a strategy that has been noted to enhance the anti-bacterial activity of isatin derivatives. nih.gov This demonstrates that the N-methyl group in this compound is not merely a structural feature but an active contributor to its biological profile, influencing how the molecule fits into and interacts with target binding sites.
Comparative Analysis of the Chemical Compound with Other Isatin Derivatives
To understand the unique properties of this compound, it is useful to compare it with other isatin derivatives. The position of the hydroxyl group significantly affects selectivity. For instance, while a hydroxy group at the C-5 position of isatin increases selectivity toward MAO-A, substitutions at the C-7 position have also been shown to increase MAO inhibitory activity. acs.org
The N-methyl group also serves as a point of comparison. The IC₅₀ value of N-methyl isatin against MAO was found to be 7.9 ± 0.4 μM, while hydroxylated forms of isatin showed an IC₅₀ value of 14 ± 3 μM, indicating that N-methylation can confer greater potency in some cases. acs.org The table below presents a comparative analysis of the inhibitory activity of various isatin derivatives against Monoamine Oxidase (MAO), highlighting the structural nuances that dictate their potency.
| Compound | Target | IC₅₀ Value (μM) |
| 5-Hydroxyisatin | MAO-A | 6.5 ± 1.1 |
| N-methyl isatin | MAO | 7.9 ± 0.4 |
| Hydroxylated isatin | MAO | 14 ± 3 |
| 5-Hydroxyoxindole | MAO-A | 8.4 ± 1.4 x 10⁻⁶ |
| Data sourced from ACS Omega. acs.org |
This comparative data illustrates that even small structural changes, such as the position of a hydroxyl group or the methylation of the nitrogen atom, can lead to significant differences in biological activity and enzyme selectivity among isatin derivatives. acs.org
Pharmacophore Modeling and Ligand-Based Design Principles Applied to the Chemical Compound Scaffold
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. columbiaiop.ac.inresearchgate.net For the isatin scaffold, pharmacophore models help in understanding the key features required for interaction with a specific biological target and guide the design of new, more potent compounds. researchgate.net
Ligand-based pharmacophore models are developed by analyzing the structural features of a set of known active molecules. nih.gov For isatin derivatives, these models typically identify key features such as hydrogen bond donors (like the N-H group or a hydroxyl substituent), hydrogen bond acceptors (the carbonyl oxygens), and hydrophobic regions (the aromatic ring). sapub.org
For this compound, a pharmacophore model would highlight:
A Hydrogen Bond Donor/Acceptor: The 7-hydroxy group.
Two Hydrogen Bond Acceptors: The two carbonyl groups at C-2 and C-3.
A Hydrophobic Aromatic Feature: The benzene (B151609) ring of the indoline (B122111) system.
A Hydrophobic Feature: The N-methyl group.
These models serve as templates for virtual screening of compound libraries to find new molecules that match the pharmacophore and are therefore likely to be active. columbiaiop.ac.inresearchgate.net They also provide a framework for the rational design of novel derivatives of this compound with potentially improved potency, selectivity, and pharmacokinetic properties. columbiaiop.ac.in
**advanced Research Applications of 7 Hydroxy 1 Methylindoline 2,3 Dione**
Use as a Building Block in Complex Chemical Synthesis
The indoline-2,3-dione (isatin) core is a highly valuable building block for the synthesis of a wide array of more complex heterocyclic compounds and spirocyclic systems. nih.govacs.org 7-Hydroxy-1-methylindoline-2,3-dione serves as a versatile precursor due to its multiple reactive sites. The most prominent feature is the highly electrophilic C3-keto carbonyl group, which readily participates in reactions with various nucleophiles. nih.gov
Key synthetic transformations involving the isatin (B1672199) scaffold include:
Aldol Condensation: The C3-carbonyl group can react with active methylene (B1212753) compounds in aldol-type condensation reactions to form 3-substituted-2-oxindole derivatives.
Spiro-annulations: Isatins are extensively used in [3+2] cycloaddition reactions and other multi-component reactions to generate diverse spiro-oxindole frameworks, which are common motifs in many biologically active natural products. nih.gov
Reductive Coupling: The reductive coupling of isatins can be employed to synthesize indirubins, a class of compounds with potential therapeutic activities. irapa.org
Morita-Baylis-Hillman (MBH) Reaction: The C3-carbonyl can undergo MBH reactions, providing access to functionalized 3-hydroxy-3-substituted oxindoles, which are valuable synthetic intermediates. acs.orgsigmaaldrich.com
The presence of the 7-hydroxy group, an electron-donating group, can modulate the reactivity of the aromatic ring, potentially influencing electrophilic aromatic substitution reactions. The N-methylation prevents N-H related side reactions and ensures that the scaffold remains intact in reactions where the nitrogen might otherwise be reactive. acs.org
Below is a table summarizing the potential reactivity of this compound based on established isatin chemistry.
| Reactive Site | Reaction Type | Potential Products |
| C3-Carbonyl | Aldol Condensation | 3-Alkylidene-7-hydroxy-1-methylindolin-2-ones |
| C3-Carbonyl | Nucleophilic Addition | 3-Hydroxy-3-substituted-7-hydroxy-1-methylindolin-2-ones |
| C3-Carbonyl | Wittig Reaction | 3-Methylene-7-hydroxy-1-methylindolin-2-one derivatives |
| C3-Carbonyl | Spiro-annulation | Spiro[indoline-3,x'-heterocycle] derivatives |
| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenated or nitrated this compound derivatives |
Development of Fluorescent Probes and Chemical Sensors Based on the Chemical Compound
While certain hydroxyl-substituted heterocyclic compounds, such as hydroxyisoquinolones and coumarins, are known to exhibit interesting fluorescent properties, specific research detailing the development of fluorescent probes or chemical sensors based on the this compound structure is not widely documented in scientific literature. researchgate.netnih.govresearchgate.net The potential for fluorescence would depend on the electronic transitions within the molecule, which could be influenced by the hydroxy and N-methyl substituents.
Application in Material Science Research (e.g., polymer precursors, optoelectronic materials)
The application of the isatin scaffold in material science is an emerging area. In principle, bifunctional molecules can serve as monomers for polymerization. However, the specific use of this compound as a polymer precursor or in the development of optoelectronic materials has not been extensively reported.
Development of Analytical Reagents Utilizing the Chemical Compound
Isatin and its derivatives can form colored products with certain analytes, suggesting potential for use as analytical reagents. For instance, the reaction of isatin with proline in acidic conditions is a well-known colorimetric test. While this compound possesses the core isatin structure, its specific development and validation as an analytical reagent for particular applications are not prominently featured in the available literature.
Role in Mechanistic Studies of Biological Processes as a Molecular Tool
Isatin and its derivatives are known to interact with a wide range of biological targets, including various enzymes like monoamine oxidases and kinases. nih.govnih.govresearchgate.net They are often used as starting points for the design of enzyme inhibitors. As such, N-substituted isatins can be used as molecular tools to probe the active sites of enzymes and study the mechanisms of inhibition. researchgate.net The 7-hydroxy-1-methyl derivative could be used to investigate structure-activity relationships, where the hydroxyl group might form specific hydrogen bonds within a protein's binding pocket. However, specific studies employing this compound for such mechanistic investigations are not extensively detailed in current research.
**future Perspectives and Emerging Research Directions for 7 Hydroxy 1 Methylindoline 2,3 Dione**
Exploration of Novel Synthetic Pathways and Sustainable Production
The synthesis of substituted isatins has traditionally relied on methods like the Sandmeyer, Stolle, and Gassman procedures. nih.gov However, these classical routes often face challenges such as low yields, the formation of inseparable regioisomeric mixtures, and the use of harsh or regulated reagents like chloral (B1216628) hydrate. nih.gov Future research will likely focus on developing more efficient, sustainable, and scalable synthetic pathways to access 7-Hydroxy-1-methylindoline-2,3-dione.
Key areas of exploration include:
Metal-Free Catalysis: The use of catalysts like I2–DMSO for the synthesis of N-substituted isatins presents a more environmentally benign alternative to heavy metal catalysts. nih.gov Adapting such methods for the synthesis of this compound could improve sustainability.
Alternative Solvents and Conditions: Research has shown that using methanesulfonic acid instead of sulfuric acid can improve yields and circumvent solubility issues for certain lipophilic isatin (B1672199) precursors. nih.gov Investigating a broader range of green solvents and reaction conditions, including microwave-assisted synthesis, could optimize the production of the target compound.
Oxidation of Indole (B1671886) Precursors: Modern methods involving the direct oxidation of corresponding indole precursors offer a more direct route to the indoline-2,3-dione core. researchgate.netbenthamdirect.com Developing a selective oxidation method for a 7-hydroxy-1-methylindole would be a significant step forward.
| Approach | Description | Potential Advantages for Sustainable Production | Reference |
|---|---|---|---|
| Classical Methods (e.g., Sandmeyer) | Multi-step synthesis often involving harsh acids (H₂SO₄) and regulated reagents. | Well-established but often suffer from low yields and poor sustainability. | nih.gov |
| Modern Metal-Free Catalysis | Utilizes catalysts such as I₂–DMSO to facilitate key steps in isatin ring formation. | Avoids toxic heavy metals, aligning with green chemistry principles. | nih.gov |
| Direct Oxidation of Indoles | Conversion of a substituted indole directly to the corresponding isatin using oxidizing agents. | Potentially fewer synthetic steps, increasing overall efficiency. | researchgate.netbenthamdirect.com |
| Use of Greener Solvents | Employing solvents like methanesulfonic acid or exploring ionic liquids to improve solubility and reaction rates. | Reduces environmental impact and can improve reaction yields and purity. | nih.gov |
Deeper Mechanistic Insights into Biological Interactions at the Atomic Level
To fully realize the therapeutic potential of this compound, a precise understanding of its interactions with biological targets at the atomic level is crucial. While crystallographic data for this specific compound is not yet available, analysis of closely related structures, such as 7-methyl-1H-indole-2,3-dione, provides a blueprint for future studies. researchgate.net
X-ray crystallography of 7-methyl-1H-indole-2,3-dione reveals a nearly planar nine-membered ring system where molecules in the crystal lattice form dimers through N—H⋯O hydrogen bonds. researchgate.net For this compound, the addition of the 7-hydroxy group would introduce another key hydrogen bond donor/acceptor site, significantly influencing its binding profile. Future research should prioritize co-crystallization of this compound with target proteins to elucidate specific binding modes. Computational methods, such as molecular docking and molecular dynamics simulations, will be invaluable for predicting these interactions and guiding the rational design of more potent and selective derivatives. mdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimension (a) | 7.8114 (10) Å |
| Unit Cell Dimension (b) | 3.8832 (4) Å |
| Unit Cell Dimension (c) | 24.362 (3) Å |
| Unit Cell Angle (β) | 99.055 (5)° |
| Intermolecular Interaction | Dimerization through N—H⋯O hydrogen bonds |
Integration with Advanced Imaging Techniques for Cellular Studies
The indole scaffold is a well-established fluorophore and a core component of many fluorescent probes used in cellular imaging. mdpi.com The inherent photophysical properties of the indoline-2,3-dione system, combined with the functional handles present in this compound, make it an attractive candidate for the development of advanced imaging tools.
Future work could involve modifying the molecule to create fluorescent probes for detecting specific ions, pH changes, or biomolecules within living cells. mdpi.comnih.gov The 7-hydroxy group provides a convenient site for conjugation to other fluorophores to create FRET (Förster Resonance Energy Transfer) based sensors or to targeting moieties that can direct the probe to specific cellular compartments or organelles. Such tools would enable real-time visualization of biological processes and could be used to study the compound's own mechanism of action and cellular distribution.
Design of Highly Selective Modulators for Specific Biological Targets
Isatin and its derivatives are known to interact with a wide array of biological targets, including various enzymes and receptors. researchgate.netbiomedres.us The challenge and opportunity lie in designing derivatives with high selectivity for a single target to maximize therapeutic efficacy and minimize off-target effects. The this compound scaffold offers distinct structural features—the N-methyl group prevents hydrogen bond donation at this position while the 7-hydroxy group introduces a new interaction site—that can be exploited to achieve selectivity.
Structure-activity relationship (SAR) studies will be fundamental. By systematically modifying the scaffold and evaluating the derivatives against a panel of targets, researchers can identify key structural motifs responsible for selective binding. For instance, isatin derivatives have been developed as potent and selective inhibitors of enzymes like aminopeptidase (B13392206) N (APN/CD13) and α-glucosidase. nih.govnih.gov Applying similar medicinal chemistry strategies to this compound could lead to the discovery of novel and highly selective inhibitors for targets implicated in diseases like cancer or diabetes.
Potential for Derivatization into Multi-Targeted Ligands
In contrast to the pursuit of highly selective modulators, an emerging paradigm in drug discovery is the design of multi-targeted ligands, or "polypharmacology," to address complex diseases with multifactorial etiologies. The isatin scaffold is well-suited for this approach through molecular hybridization, where it is combined with other pharmacophores to create a single molecule capable of interacting with multiple targets. researchgate.net
The this compound core can serve as a central scaffold for such designs. The 7-hydroxy position is a prime site for linking to other bioactive molecules. For example, by attaching a fragment known to inhibit a different but related enzyme in a disease pathway, it may be possible to create a dual-action therapeutic agent with synergistic effects. This strategy could be particularly relevant for complex conditions like neurodegenerative diseases or cancers where hitting multiple nodes in a signaling network is often more effective than inhibiting a single target.
Application in Interdisciplinary Research Fields
The versatility of the indoline-2,3-dione structure extends beyond medicinal chemistry. nih.govmdpi.com Future research on this compound is expected to find applications in several interdisciplinary fields:
Chemical Biology: As discussed, the molecule could be developed into chemical probes to study biological systems. Its ability to interact with specific proteins could be harnessed to create affinity-based probes for protein labeling and identification.
Materials Chemistry: Isatin derivatives are used in the dye industry and as corrosion inhibitors. nih.gov The specific electronic and structural properties conferred by the 7-hydroxy and 1-methyl groups could be exploited in the design of novel organic electronic materials, sensors, or functional polymers. Indane-1,3-dione, a close structural analog, is a versatile building block for materials used in bioimaging, electronics, and photopolymerization. mdpi.com
Agrochemistry: The broad biological activity of isatin derivatives suggests potential applications in agriculture, for example, as herbicides, fungicides, or plant growth regulators. Exploring the activity of this compound and its derivatives in this area could lead to the development of new agrochemical agents.
Addressing Current Research Gaps and Challenges in Indoline-2,3-dione Chemistry
Despite decades of research, significant challenges in the chemistry of indoline-2,3-diones remain, which are directly relevant to the future study of this compound. A primary challenge is the need for more efficient and environmentally friendly synthetic methods, as classical routes are often suboptimal. nih.gov Furthermore, a comprehensive understanding of the structure-activity relationships that govern target selectivity is still lacking for many derivatives. nih.gov Overcoming the poor solubility of some of the more complex or lipophilic derivatives is another practical hurdle that needs to be addressed to facilitate both biological testing and formulation. Future progress will depend on a concerted effort to fill these gaps through the development of novel synthetic methodologies, advanced computational modeling, and innovative formulation strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
